Methyltris[(propan-2-yl)oxy]stannane
Description
Methyltris[(propan-2-yl)oxy]stannane is an organotin compound characterized by a central tin (Sn) atom bonded to a methyl group and three isopropoxy (propan-2-yloxy) substituents. Its molecular formula is C10H24O3Sn, reflecting the combination of these functional groups. Organotin compounds like this are historically significant in industrial applications, including use as catalysts, stabilizers in plastics, and biocides. However, their toxicity profiles vary significantly depending on substituents, necessitating careful handling and regulatory oversight .
Properties
CAS No. |
62720-39-2 |
|---|---|
Molecular Formula |
C10H24O3Sn |
Molecular Weight |
311.01 g/mol |
IUPAC Name |
methyl-tri(propan-2-yloxy)stannane |
InChI |
InChI=1S/3C3H7O.CH3.Sn/c3*1-3(2)4;;/h3*3H,1-2H3;1H3;/q3*-1;;+3 |
InChI Key |
XOAVKYCZOIJLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Sn](C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tin(IV) chloride (SnCl4) with isopropanol (C3H8O) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
SnCl4+3C3H8O+CH3MgBr→C10H24O3Sn+3HCl+MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the tin compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyltris[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isopropoxy groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides or alkyl derivatives.
Scientific Research Applications
Methyltris[(propan-2-yl)oxy]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of methyltris[(propan-2-yl)oxy]stannane involves its interaction with various molecular targets. The compound can form complexes with proteins and enzymes, altering their activity. It can also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyltris(methylisobutylketoxime)silane
- Molecular Formula : C19H39N3O3Si
- Central Atom : Silicon (Si)
- Substituents : Methyl group and three methylisobutylketoxime groups.
- Applications : Used as a crosslinking agent in silicone polymers and adhesives due to its moisture-curing properties.
- Key Differences : The substitution of tin with silicon reduces toxicity but limits catalytic activity. The ketoxime groups enhance stability against hydrolysis compared to alkoxy groups in the stannane analogue .
b. Stannane, [[1-methyl-2-oxo-2-[(tributylplumbyl)oxy]ethyl]thio]triphenyl-* (CAS: 61645-15-6)
- Molecular Formula: Not explicitly provided (complex structure with Sn, Pb, and sulfur).
- Central Atom : Tin (Sn) with additional lead (Pb)-containing substituents.
- Substituents : Triphenyl groups, a sulfur-linked ethyl chain, and a tributylplumbyl moiety.
- Applications: Likely used in specialized organometallic synthesis or catalysis.
- Key Differences : The inclusion of lead increases toxicity and environmental persistence. The sulfur and Pb-containing groups introduce redox activity absent in Methyltris[(propan-2-yl)oxy]stannane .
c. Tributyltin Oxide (General Reference)
- Molecular Formula : C24H54OSn2
- Central Atom : Tin (Sn).
- Substituents : Three butyl groups and an oxide bridge.
- Applications : Historically used as a biocide in marine antifouling paints.
Comparative Properties Table
Research Findings and Hazards
- Toxicological Data: Limited toxicological studies exist for this compound, but organotin compounds generally exhibit neurotoxic and immunotoxic effects. Substituted alkoxy groups may reduce bioavailability compared to alkyl derivatives .
- Regulatory Status: Not explicitly listed in GHS/CLP regulations cited in , but organotins often face restrictions under REACH and EPA guidelines .
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